molecular formula C12H16O3 B12539834 2-Methoxy-3-methyl-4-propoxy-benzaldehyde CAS No. 820237-56-7

2-Methoxy-3-methyl-4-propoxy-benzaldehyde

Cat. No.: B12539834
CAS No.: 820237-56-7
M. Wt: 208.25 g/mol
InChI Key: IBLSRZXDJNZBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methyl-4-propoxy-benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, characterized by the presence of methoxy, methyl, and propoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde typically involves the reaction of 3-methyl-4-propoxybenzaldehyde with methoxy reagents under controlled conditions. One common method is the alkylation of 3-methyl-4-propoxybenzaldehyde using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3-methyl-4-propoxy-benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy, methyl, and propoxy groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-methyl-4-propoxy-benzaldehyde is unique due to the combination of methoxy, methyl, and propoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

820237-56-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-3-methyl-4-propoxybenzaldehyde

InChI

InChI=1S/C12H16O3/c1-4-7-15-11-6-5-10(8-13)12(14-3)9(11)2/h5-6,8H,4,7H2,1-3H3

InChI Key

IBLSRZXDJNZBQC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.